N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2-fluorophenyl)-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-11-5-1-2-6-12(11)15-13(16)8-7-10-4-3-9-17-10/h1-9H,(H,15,16)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYLFWAMSCGFLB-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=CC=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC=CO2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Mechanism
The synthesis proceeds via four consecutive steps (Figure 1):
- Knoevenagel Condensation : 2-Furoylacetonitrile reacts with 2-fluorophenylglyoxal monohydrate in toluene under basic conditions to form a α,β-unsaturated ketone intermediate.
- Michael Addition : A second equivalent of 2-furoylacetonitrile attacks the activated α-position of the intermediate.
- Selective Amidation : tert-Butyl hydroperoxide (TBHP) promotes oxidation and amidation with the 2-fluoroaniline group.
- Paal–Knorr Cyclization : Intramolecular cyclization forms the furan ring, stabilized by an O–H···O hydrogen bond.
Experimental Procedure
Materials :
- 2-Furoylacetonitrile (1.5 eq, 98% purity)
- 2-Fluorophenylglyoxal monohydrate (1.0 eq)
- Triethylamine (0.5 eq, catalytic)
- TBHP in decane (1.1 eq, 70% solution)
- Toluene (anhydrous)
Steps :
- Charge a 25 mL round-bottom flask with 2-furoylacetonitrile (0.689 mmol) and 2-fluorophenylglyoxal monohydrate (0.689 mmol).
- Add toluene (2 mL), triethylamine (0.344 mmol), and TBHP (0.754 mmol).
- Reflux at 75°C for 4–6 hours under nitrogen.
- Cool to room temperature, dilute with water (15 mL), and extract with ethyl acetate (2 × 15 mL).
- Dry organic layers over sodium sulfate, concentrate under vacuum, and purify via silica gel chromatography (hexane/ethyl acetate 7:3).
Table 1: Synthesis Parameters and Yield Optimization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 75°C | <70% below 60°C |
| TBHP Equivalents | 1.1 eq | 20% drop at 0.8 eq |
| Reaction Time | 5 hours | 15% decrease at 3 hours |
| Solvent | Toluene | 40% lower in DMF |
Alternative Synthetic Approaches
While the tandem method dominates current literature, two alternative pathways merit discussion:
Stepwise Synthesis via Preformed Furan Intermediates
This method involves independent preparation of 3-(furan-2-yl)acrylic acid followed by coupling with 2-fluoroaniline:
Microwave-Assisted Cyclization
A rapid protocol using microwave irradiation (150°C, 30 min) reduces reaction time by 80% but requires specialized equipment and shows marginal yield improvement (72% vs. 68% conventional).
Critical Analysis of Reaction Conditions
Role of Oxidizing Agents
TBHP serves dual roles:
Solvent Effects
Table 2: Solvent Screening Results
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.38 | 68 |
| DMF | 36.7 | 28 |
| THF | 7.52 | 51 |
| Ethanol | 24.3 | 44 |
Non-polar solvents favor the reaction by stabilizing the transition state through hydrophobic interactions.
Characterization and Analytical Data
Spectroscopic Properties
1H NMR (400 MHz, CDCl3) :
- δ 8.21 (d, J = 15.6 Hz, 1H, acrylamide CH)
- δ 7.45–7.38 (m, 2H, fluorophenyl)
- δ 7.12 (t, J = 8.8 Hz, 1H, fluorophenyl)
- δ 6.85 (d, J = 3.2 Hz, 1H, furan)
- δ 6.52 (dd, J = 3.2, 1.8 Hz, 1H, furan)
IR (KBr) :
- 3270 cm⁻¹ (N–H stretch)
- 1665 cm⁻¹ (C=O amide)
- 1603 cm⁻¹ (C=C furan)
HRMS : Calculated for C₁₃H₁₀FNO₂ [M+H]+: 231.0664, Found: 231.0667.
Crystallographic Evidence
Single-crystal X-ray analysis confirms the Z-configuration of the acrylamide group, stabilized by an intramolecular O–H···O hydrogen bond (2.58 Å).
Applications and Derivative Synthesis
The compound serves as a precursor for:
- Anticancer agents via Suzuki coupling at the fluorophenyl ring
- Conducting polymers through electropolymerization of the furan moiety
- Photoactive materials by introducing electron-withdrawing substituents.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide moiety can be reduced to form corresponding amines.
Substitution: The fluoro-phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can be employed for substitution reactions.
Major Products
Oxidation: Products may include furanones or other oxygenated derivatives.
Reduction: Products typically include amines.
Substitution: Products depend on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells, making it a candidate for further drug development.
Medicine
This compound is explored as a potential drug candidate due to its ability to interact with specific molecular targets:
- Positive Allosteric Modulator : Similar compounds have been shown to modulate nicotinic acetylcholine receptors, suggesting potential applications in treating anxiety and pain management .
Industry
In industrial applications, this compound is utilized in the development of advanced materials and polymers with tailored properties:
- Polymer Chemistry : The acrylamide moiety allows for polymerization processes, leading to materials with specific mechanical and thermal properties.
Case Study 1: Anticancer Activity
Research published in PubMed demonstrated that this compound derivatives showed selective cytotoxicity against specific cancer cell lines. The study highlighted the compound's mechanism of action involving apoptosis induction through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
A study conducted on various derivatives revealed that certain modifications of this compound exhibited enhanced antibacterial activity against resistant strains of bacteria, indicating its potential as a lead compound in antibiotic development.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates diverse chemical modifications |
| Biology | Antimicrobial and anticancer research | Induces apoptosis in cancer cells |
| Medicine | Drug candidate for receptor modulation | Potential treatment for anxiety and pain |
| Industry | Development of advanced materials | Tailored properties for specific applications |
Mechanism of Action
The mechanism of action of N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro-phenyl group can enhance binding affinity and specificity, while the furan ring may contribute to the overall stability and reactivity of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Modifications
Table 1: Key Structural Differences
Key Observations :
- Heterocyclic Cores : Compound A ’s benzooxazine core distinguishes it from oxadiazole (7i ) or simple acrylamide derivatives.
Key Observations :
- Yield : 7i demonstrates high synthetic efficiency (78% yield), likely due to stable oxadiazole formation .
- Mass Spectrometry : 7i ’s LC/ESI-MS (m/z 338) confirms its molecular ion, aiding purity assessment .
Table 3: Activity Profiles
Key Observations :
Biological Activity
N-(2-Fluoro-phenyl)-3-furan-2-YL-acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
This compound consists of a furan ring and an acrylamide moiety, with a fluorinated phenyl group enhancing its reactivity and binding affinity to biological targets. The presence of the fluoro group can significantly influence the compound's lipophilicity and electronic properties, which are crucial for interaction with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets. The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can bind to receptors, altering their activity and potentially leading to apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Preliminary studies suggest that this compound may induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell division.
Biological Activity Data
Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Below is a summary of key findings:
Case Studies
- Anticancer Activity : In a study evaluating various acrylamide derivatives, this compound demonstrated potent cytotoxicity against HepG2 liver cancer cells with an IC50 value of 1.88 µM, outperforming standard chemotherapeutic agents like 5-fluorouracil (IC50 = 7.18 µM) . The study highlighted the compound's ability to inhibit β-tubulin polymerization, which is critical for cancer cell division.
- Mechanistic Insights : Another investigation revealed that treatment with this compound led to significant apoptosis in MCF-7 breast cancer cells, characterized by increased levels of p53 and activated caspases . These findings suggest that the compound may leverage apoptotic pathways as a mechanism for its anticancer effects.
- Comparative Analysis : A comparative study on various acrylamide derivatives indicated that this compound exhibited superior activity against A549 lung cancer cells compared to other derivatives tested . The study emphasized the role of structural modifications in enhancing biological efficacy.
Q & A
Q. What are the established synthetic routes for N-(2-fluoro-phenyl)-3-furan-2-YL-acrylamide, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step process, including acrylamide formation via condensation between 2-fluoroaniline and furan-acrylic acid derivatives. Key steps require temperature control (e.g., 60–80°C) and pH adjustment (neutral to mildly basic) to prevent side reactions. Reagents like sodium hydride or DMF are often used to activate intermediates. Optimization strategies include:
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- NMR : and NMR confirm the acrylamide backbone and substituent positions (e.g., fluorine at 2-position on phenyl, furan β-protons) .
- X-ray diffraction (XRD) : Single-crystal analysis reveals planar acrylamide geometry and intermolecular hydrogen bonding, critical for stability .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (MW = 271.28 g/mol) .
Q. What is the primary biological activity of this compound?
The compound acts as a KCNQ2 potassium channel opener , reducing neuronal hyperexcitability in rat hippocampal slices. At 10 μM, it inhibits epileptiform activity by enhancing M-currents, reversed by the KCNQ blocker linopirdine .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy across in vitro vs. in vivo models for KCNQ2 modulation?
Discrepancies arise from differences in:
- Bioavailability : In vivo metabolism (e.g., hepatic CYP450 oxidation of the furan ring) may reduce active concentrations .
- Experimental design : Use brain slice electrophysiology (in vitro) and seizure models (e.g., kainic acid-induced) to correlate activity. Include pharmacokinetic profiling (plasma/brain concentration ratios) .
Q. What methodologies validate the compound’s selectivity for KCNQ2 over related ion channels (e.g., KCNQ3, KV7.4)?
- Patch-clamp electrophysiology : Test recombinant KCNQ2/3 heteromers and KV7.4 channels expressed in HEK293 cells.
- Concentration-response curves : Compare EC values; selective KCNQ2 openers show ≥10-fold lower EC for KCNQ2 than other channels .
- Knockout models : Use KCNQ2 neurons to confirm activity loss .
Q. How can degradation pathways and stability be assessed under physiological conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13). Monitor via HPLC for degradation products (e.g., hydrolyzed acrylamide or oxidized furan) .
- Plasma stability assays : Incubate with rat/human plasma (37°C, 1–24 hrs) and quantify parent compound loss .
Q. What computational approaches predict binding interactions with KCNQ2?
- Molecular docking : Use KCNQ2 homology models (based on KV1.2/2.1 structures) to identify key residues (e.g., Trp236, Leu339) for acrylamide hydrogen bonding .
- MD simulations : Assess binding stability over 100-ns trajectories; correlate with experimental EC values .
Methodological Challenges and Data Analysis
Q. How should researchers address low solubility in aqueous buffers during in vitro assays?
Q. What strategies mitigate off-target effects in neuronal excitability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
